molecular formula C13H10N2 B1594700 2-Aminoacridine CAS No. 581-28-2

2-Aminoacridine

Cat. No.: B1594700
CAS No.: 581-28-2
M. Wt: 194.23 g/mol
InChI Key: UTXPWBKKZFLMPZ-UHFFFAOYSA-N
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Description

2-Aminoacridine is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Mechanism of Action

Acridin-2-amine, also known as 2-Aminoacridine, is a derivative of acridine that has been actively researched over the years for its potential therapeutic applications . This article provides a comprehensive overview of the mechanism of action of Acridin-2-amine.

Target of Action

The primary targets of Acridin-2-amine are DNA and related enzymes . The compound is known to intercalate into double-stranded DNA, which is facilitated by its planar form . This interaction with DNA and related enzymes is principally responsible for the mode of action of Acridin-2-amine .

Mode of Action

Acridin-2-amine interacts with its targets primarily through DNA intercalation . This process involves the insertion of the planar acridine molecule between the base pairs of the DNA double helix . This intercalation, which is driven by charge transfer and π-stacking interactions, eventually causes the helical structure of the DNA to unwind .

Biochemical Pathways

The intercalation of Acridin-2-amine into DNA affects various biological processes involving DNA and related enzymes . This can lead to disruptions in DNA replication and transcription, thereby affecting the normal functioning of cells . The exact biochemical pathways affected by Acridin-2-amine and their downstream effects are subject to ongoing research.

Pharmacokinetics

The pharmacokinetics of Acridin-2-amine involves balancing processes such as absorption, distribution, metabolism, and excretion (ADME) . These processes are crucial for the proper action of the drug . For instance, the ability of Acridin-2-amine to penetrate the blood-brain barrier is important for the treatment of CNS tumors or neurodegenerative diseases . The pharmacokinetic profile of Acridin-2-amine can be improved by conjugation with various nanoobjects such as liposomes or dendrimers .

Result of Action

The intercalation of Acridin-2-amine into DNA can lead to disruptions in DNA replication and transcription, thereby affecting the normal functioning of cells . This can result in the inhibition of cell growth and proliferation, making Acridin-2-amine a potential therapeutic agent for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .

Action Environment

The action, efficacy, and stability of Acridin-2-amine can be influenced by various environmental factors . For instance, the photocatalytic activity of Acridin-2-amine can be enhanced when used in concert with copper and Brønsted acid catalytic processes . This can facilitate previously inaccessible homogeneous photocatalytic reactions, providing a streamlined segue to a wide range of amines and nonproteinogenic α-amino acids .

Biochemical Analysis

Biochemical Properties

Acridin-2-amine plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The planar structure of Acridin-2-amine allows it to intercalate into double-stranded DNA, which is driven by charge transfer and π-stacking interactions . This interaction can influence various biological processes involving DNA and related enzymes .

Cellular Effects

Acridin-2-amine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Acridin-2-amine derivatives have shown high cytotoxic activity against cancer cell lines . They are known to inhibit topoisomerase or telomerase enzymes, which can lead to apoptosis and cell death .

Molecular Mechanism

The molecular mechanism of Acridin-2-amine involves its interaction at the molecular level with biomolecules. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Acridin-2-amine derivatives can act as DNA intercalators, disrupting the normal function of DNA and leading to cell death .

Transport and Distribution

Acridin-2-amine is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation. For instance, Acridin-2-amine derivatives have been shown to penetrate the blood-brain barrier, yielding peak concentrations in the brain .

Properties

IUPAC Name

acridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXPWBKKZFLMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206818
Record name 2-Acridinamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581-28-2
Record name 2-Acridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acridinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acridinamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ACRIDINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ24NE6LYA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Aminoacridine
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2-Aminoacridine
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